N-1,3-benzodioxol-5-yl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H17N3O6S2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.05587762 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
Compounds related to "N-1,3-benzodioxol-5-yl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide" have been investigated for their anticancer properties. New benzene sulfonamide derivatives have shown potent anticancer effects against MCF-7 breast carcinoma cell lines through molecular docking studies, indicating their potential as breast cancer therapeutics (H. Mohamed et al., 2022). Furthermore, novel thiosemicarbazone derivatives containing the benzimidazole moiety have demonstrated anti-malarial activity in vitro, showcasing their potential in treating other diseases as well (Saavani Malove Divatia et al., 2014).
Antioxidant Activity
Compounds derived from hydrazinecarbothioamide have exhibited excellent antioxidant activities. For instance, specific hydrazinecarbothioamides showed notable antioxidant activity using the DPPH method, which is critical in combating oxidative stress and could be beneficial in preventing or treating diseases associated with oxidative damage (Stefania-Felicia Barbuceanu et al., 2014).
Antihyperglycemic Effects
The antihyperglycemic activity of hydrazinecarbothioamides with a phenylsulfonyl group has been explored, indicating that these compounds can significantly lower blood glucose levels in streptozotocin-induced diabetic mice. This suggests their potential use in diabetes management, as they also influence oxidative stress markers, reducing malondialdehyde levels and normalizing glutathione levels (A. Aly et al., 2021).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2,5-dimethoxyphenyl)sulfonylamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c1-22-11-4-6-13(23-2)15(8-11)27(20,21)19-18-16(26)17-10-3-5-12-14(7-10)25-9-24-12/h3-8,19H,9H2,1-2H3,(H2,17,18,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSCQBSGXACGIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NNC(=S)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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